molecular formula C6H14ClN B1371216 1-(1-Methylcyclopropyl)ethanamine hydrochloride CAS No. 54343-93-0

1-(1-Methylcyclopropyl)ethanamine hydrochloride

Cat. No.: B1371216
CAS No.: 54343-93-0
M. Wt: 135.63 g/mol
InChI Key: OBBAHKOGEPSVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-(1-Methylcyclopropyl)ethanamine hydrochloride has several scientific research applications:

Preparation Methods

The synthesis of 1-(1-Methylcyclopropyl)ethanamine hydrochloride involves several steps. One common method includes the reaction of 1-methylcyclopropylamine with ethyl chloroformate under controlled conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified through crystallization or other suitable methods .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1-(1-Methylcyclopropyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclopropyl)ethanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(1-Methylcyclopropyl)ethanamine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration and the presence of the hydrochloride salt, which can influence its solubility and reactivity in various chemical and biological contexts .

Properties

IUPAC Name

1-(1-methylcyclopropyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5(7)6(2)3-4-6;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBAHKOGEPSVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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